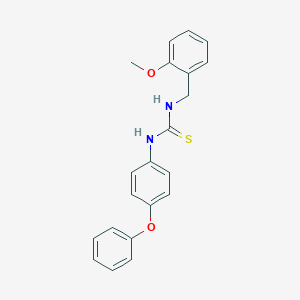
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. This compound belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to have a range of biochemical and physiological effects in cells and animals. These include the activation of AMPK, the inhibition of mTOR, the induction of apoptosis, the reduction of inflammation, and the improvement of insulin sensitivity.
实验室实验的优点和局限性
One advantage of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its ability to selectively target specific signaling pathways in cells. This allows researchers to study the effects of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea on these pathways without affecting other cellular processes. One limitation of using 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods for 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea, which could improve its availability for research and potential clinical use. Another area of research is the identification of additional signaling pathways that 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea may modulate, which could lead to the development of new therapeutic applications. Finally, research on the safety and toxicity of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea in animals and humans is needed to determine its potential for clinical use.
合成方法
The synthesis of 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea involves the reaction of 2-methoxybenzylamine with 4-phenoxyphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea.
科学研究应用
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
属性
产品名称 |
1-(2-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea |
|---|---|
分子式 |
C21H20N2O2S |
分子量 |
364.5 g/mol |
IUPAC 名称 |
1-[(2-methoxyphenyl)methyl]-3-(4-phenoxyphenyl)thiourea |
InChI |
InChI=1S/C21H20N2O2S/c1-24-20-10-6-5-7-16(20)15-22-21(26)23-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H2,22,23,26) |
InChI 键 |
ZBJYFUOCVHMZEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)



![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)
![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)